molecular formula C9H8N2O4 B8492977 (2-Methoxy-5-nitrophenoxy)acetonitrile

(2-Methoxy-5-nitrophenoxy)acetonitrile

Cat. No. B8492977
M. Wt: 208.17 g/mol
InChI Key: XZBIXYGUSJCFAU-UHFFFAOYSA-N
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Patent
US05801170

Procedure details

A stirred solution of 2-methoxy-5-nitrophenol (2 g, 0.012 mole) and potassium carbonate (1.64 g, 0.012 mole) in acetone (10 ml) was treated with bromoacetonitrile (0.19 ml, 0.013 mole) in acetone (10 ml) and stirred for 3 hours at room temperature. The mixture was concentrated in vacuo and the residue treated with 10% NaOH solution, then extracted with ethyl acetate. The organic extract was dried (Na2SO4) and evaporated in vacuo to give the title compound (2.35 g, 96%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:4]=1[OH:12].C(=O)([O-])[O-].[K+].[K+].Br[CH2:20][C:21]#[N:22]>CC(C)=O>[C:21]([CH2:20][O:12][C:4]1[CH:5]=[C:6]([N+:9]([O-:11])=[O:10])[CH:7]=[CH:8][C:3]=1[O:2][CH3:1])#[N:22] |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)[N+](=O)[O-])O
Name
Quantity
1.64 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.19 mL
Type
reactant
Smiles
BrCC#N
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue treated with 10% NaOH solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)COC1=C(C=CC(=C1)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.35 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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